Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
When compared to similar compounds, Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include other isoindoline derivatives and dichlorophenyl-containing molecules. Each compound has distinct properties and applications, making them valuable in different research and industrial contexts .
Properties
Molecular Formula |
C23H23Cl2NO4 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H23Cl2NO4/c1-3-4-5-6-7-14(2)30-23(29)15-8-10-17-18(12-15)22(28)26(21(17)27)16-9-11-19(24)20(25)13-16/h8-14H,3-7H2,1-2H3 |
InChI Key |
MMHTUHHECOBIBM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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